
Application Notes: Utilizing Isopropanol for
High-Quality RNA Extraction and Purification

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: Isopropanol

Cat. No.: B130326 Get Quote

Introduction

The isolation of high-quality, intact ribonucleic acid (RNA) is a critical prerequisite for a

multitude of molecular biology applications, including reverse transcription quantitative PCR

(RT-qPCR), next-generation sequencing (NGS), microarray analysis, and in vitro translation.

Isopropanol precipitation is a widely employed and effective method for concentrating and

purifying RNA from aqueous solutions. This document provides detailed application notes and

protocols for the use of isopropanol in RNA extraction, particularly in conjunction with

guanidinium thiocyanate-phenol-chloroform (TRIzol) based methods.

Principle of Isopropanol Precipitation of RNA

The precipitation of RNA using isopropanol is based on the principle of reducing the solubility

of nucleic acids in the presence of salt and a non-polar solvent. The process involves several

key molecular interactions:

Neutralization of Charge: RNA possesses a negatively charged phosphate backbone due to

the phosphate groups in its structure. In an aqueous solution, these charges are shielded by

water molecules, keeping the RNA dissolved. The addition of a salt, typically sodium acetate,

provides positive cations (Na+) that neutralize the negative charges on the phosphate

backbone.[1]

Dehydration and Precipitation: Isopropanol is less polar than water. When added to the

aqueous solution containing the charge-neutralized RNA, it displaces the water molecules
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surrounding the RNA. This dehydration, coupled with the reduced polarity of the solvent,

significantly decreases the solubility of the RNA, causing it to precipitate out of the solution.

[1]

Isopropanol vs. Ethanol for RNA Precipitation

Both isopropanol and ethanol are effective for precipitating RNA. However, they have distinct

properties that make them suitable for different experimental needs.

Volume: Isopropanol is a more potent precipitant than ethanol, requiring a smaller volume

(typically 0.7-1 volume of the aqueous phase) to achieve the same effect as ethanol (which

requires 2-2.5 volumes).[1] This is advantageous when working with large sample volumes.

Co-precipitation of Salts: A significant drawback of isopropanol is its higher propensity to

co-precipitate salts, especially at low temperatures.[2] This can interfere with downstream

applications. Therefore, isopropanol precipitation is often performed at room temperature.

Pellet Visibility: The RNA pellet formed after isopropanol precipitation can sometimes be

glassy and more difficult to see compared to the pellet formed with ethanol.[1]

Data Presentation
Table 1: Comparison of Isopropanol and Ethanol for RNA Precipitation
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Feature Isopropanol Ethanol

Volume Required 0.7 - 1 volume 2 - 2.5 volumes

Precipitation Efficiency High High

Salt Co-precipitation
Higher, especially at low

temperatures
Lower

Incubation Temperature
Room Temperature

(recommended)
-20°C to -80°C (can be used)

Pellet Appearance Can be glassy and less visible
Typically a white, more visible

pellet

Volatility
Less volatile, takes longer to

dry
More volatile, dries faster

Table 2: Representative RNA Yield and Purity with Isopropanol Precipitation (from TRIzol

Extraction)

Sample Type
Starting
Material

Expected RNA
Yield (µg)

A260/A280
Ratio

A260/A230
Ratio

Cultured

Mammalian Cells
1 x 10⁶ cells 5 - 15 1.9 - 2.1 > 1.8

Animal Tissue

(Liver)
50 - 100 mg 50 - 250 1.8 - 2.0 > 1.8

Plant Tissue

(Leaf)
100 mg 10 - 100 1.8 - 2.0 > 1.5

Bacterial Culture
1 mL (OD600 =

1.0)
10 - 50 1.9 - 2.1 > 1.8

Note: Yields are highly dependent on the specific cell/tissue type, metabolic state, and the

efficiency of the extraction procedure. The A260/A280 ratio is a measure of protein

contamination, while the A260/A230 ratio indicates contamination by salts and other organic

compounds. A ratio of ~2.0 for A260/A280 is generally considered pure for RNA.[3][4]
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Experimental Protocols
Protocol 1: Standard RNA Extraction from Cultured Cells using TRIzol and Isopropanol
Precipitation

This protocol is suitable for the extraction of total RNA from monolayer or suspension cultured

cells.

Materials:

TRIzol Reagent

Chloroform

Isopropanol, molecular biology grade

75% Ethanol, prepared with nuclease-free water

Nuclease-free water

RNase-free pipette tips and microcentrifuge tubes

Microcentrifuge

Methodology:

Homogenization:

For monolayer cells, aspirate the culture medium and add 1 mL of TRIzol Reagent directly

to the culture dish (for a 35 mm dish). Lyse the cells by repeatedly pipetting the solution.

For suspension cells, pellet the cells by centrifugation, aspirate the supernatant, and add 1

mL of TRIzol Reagent to the cell pellet. Vortex to lyse the cells.

Phase Separation:

Incubate the homogenate for 5 minutes at room temperature to allow for complete

dissociation of nucleoprotein complexes.
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Add 0.2 mL of chloroform per 1 mL of TRIzol Reagent.

Cap the tube securely and shake vigorously by hand for 15 seconds.

Incubate at room temperature for 2-3 minutes.

Centrifuge the sample at 12,000 x g for 15 minutes at 4°C. The mixture will separate into a

lower red phenol-chloroform phase, an interphase, and an upper colorless aqueous phase

containing the RNA.

RNA Precipitation:

Carefully transfer the upper aqueous phase to a fresh, RNase-free microcentrifuge tube.

Be cautious not to disturb the interphase.

Add 0.5 mL of isopropanol per 1 mL of TRIzol Reagent used for the initial

homogenization.

Mix gently by inverting the tube and incubate at room temperature for 10 minutes.

Centrifuge at 12,000 x g for 10 minutes at 4°C. The RNA will form a gel-like pellet on the

side and bottom of the tube.

RNA Wash:

Carefully decant the supernatant.

Wash the RNA pellet by adding 1 mL of 75% ethanol.

Vortex briefly and then centrifuge at 7,500 x g for 5 minutes at 4°C.

Carefully discard the supernatant.

Resuspension:

Air-dry the RNA pellet for 5-10 minutes. Do not over-dry the pellet as it will be difficult to

dissolve.
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Resuspend the RNA pellet in an appropriate volume (e.g., 20-50 µL) of nuclease-free

water by pipetting up and down.

Incubate at 55-60°C for 10 minutes to aid in dissolution.

Protocol 2: RNA Extraction from Tissue using TRIzol and Isopropanol Precipitation

This protocol is adapted for the extraction of total RNA from animal or plant tissues.

Materials:

Same as Protocol 1, with the addition of:

Homogenizer (e.g., bead beater, rotor-stator homogenizer)

Methodology:

Homogenization:

Weigh 50-100 mg of fresh or frozen tissue.

Add 1 mL of TRIzol Reagent and homogenize the tissue using a suitable homogenizer

until no visible tissue fragments remain.

Phase Separation, RNA Precipitation, RNA Wash, and Resuspension:

Follow steps 2 through 5 of Protocol 1.

Mandatory Visualization

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 10 Tech Support

https://www.benchchem.com/product/b130326?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b130326?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


RNA in Aqueous Solution
(Negatively Charged Backbone)

Charge-Neutralized RNANeutralization

Salt (e.g., Sodium Acetate)
Provides Cations (Na+)

Precipitated RNA
(Insoluble)

Dehydration &
Precipitation

Isopropanol
(Less Polar Solvent)

Supernatant
(Soluble Components)

Click to download full resolution via product page

Caption: Molecular interactions during RNA precipitation.
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Caption: Workflow for RNA extraction and purification.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426
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